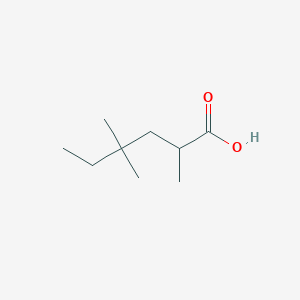

2,4,4-Trimethylhexanoic acid

Description

3,5,5-Trimethylhexanoic acid (CAS No. 3302-10-1) is a saturated branched-chain fatty acid with a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . Its structure features a nine-carbon backbone with methyl groups at positions 3, 5, and 5, resulting in a highly branched aliphatic chain. This configuration confers low volatility (vapor pressure: 0.23 mm Hg ) and exceptional chemical stability, making it suitable for industrial applications such as plasticizers, lubricants, coatings, and agrochemicals .

The compound is synthesized via hydroformylation of di-isobutylene (a mixture of 2,4,4-trimethylpentene isomers) using transition metal catalysts like cobalt or rhodium . Its derivatives, such as pentaerythritol tetraesters, are valued in refrigeration oils for their compatibility with difluoromethane .

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2,4,4-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-5-9(3,4)6-7(2)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

JTLOMNDDONMAHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylhexanoic acid can be synthesized through the oxidation of 2,4,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, 2,4,4-trimethylhexanoic acid is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylhexanoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to produce various carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically in an acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides and amines are commonly used reagents for forming esters and amides.

Major Products Formed

Oxidation: Various carboxylic acids.

Reduction: Alcohols.

Substitution: Esters and amides.

Scientific Research Applications

2,4,4-Trimethylhexanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of lubricants, metalworking fluids, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4,4-trimethylhexanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of energy and other metabolites . Additionally, it can modulate the activity of certain enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Toxicity and Environmental Impact

Key Research Findings

- Industrial Relevance: 3,5,5-Trimethylhexanoic acid’s esters improve refrigeration oil performance, reducing friction and wear in machinery .

- Sustainability : Its derivatives are replacing phthalates in plasticizers, aligning with green chemistry trends .

- Market Growth : Demand is rising in Asia-Pacific regions for lubricants and agrochemicals, driven by industrial expansion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.